6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential applications in medicinal chemistry. It features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a carboxylic acid group at the 3rd position. This compound is of significant interest due to its biological activities and interactions with various biomolecules, particularly in the context of cancer research and enzyme inhibition .
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid belongs to the class of pyrazolopyridines, which are characterized by their unique bicyclic structure. It is classified as a potential inhibitor of tropomyosin receptor kinases, which are involved in critical signaling pathways related to cell growth and differentiation .
The synthesis of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through cyclization to form the pyrazolopyridine core. The reaction conditions may vary, but they generally require careful control of temperature and reactant concentrations to optimize yield and purity .
For industrial-scale production, continuous flow reactors can be employed to enhance reaction efficiency and control over parameters such as temperature and pressure. This method allows for higher yields while maintaining the compound's purity. Automation in synthesis can also facilitate scaling up production processes effectively .
The molecular structure of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid can be represented by its molecular formula . The InChI (International Chemical Identifier) for this compound is:
The InChI Key is IZKLWDBZQAFKJY-UHFFFAOYSA-N .
The empirical formula indicates the presence of seven carbon atoms, six hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight is approximately 232.04 g/mol .
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid participates in various chemical reactions typical of carboxylic acids and heterocycles. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, making it reactive towards nucleophiles.
The compound's reactivity is influenced by the electron-withdrawing effects of both the carboxylic acid group and the bromine substituent. These effects can facilitate further functionalization or derivatization of the compound for enhanced biological activity or specificity in drug design .
The mechanism of action for 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid primarily involves its interactions with tropomyosin receptor kinases. The compound binds to the ATP-binding pocket of these kinases, inhibiting their activity and subsequently affecting downstream signaling pathways crucial for cell proliferation and survival.
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines with an IC50 value of approximately 0.304 μM, indicating its potential as an anticancer agent through targeted kinase inhibition .
The compound exhibits typical behavior associated with heterocyclic compounds containing nitrogen atoms. It is soluble in polar solvents due to its carboxylic acid group but may have limited solubility in non-polar solvents. Its reactivity profile includes potential participation in nucleophilic substitution reactions due to the presence of bromine .
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid has significant applications in medicinal chemistry as a lead compound for developing new anticancer agents. Its ability to inhibit tropomyosin receptor kinases positions it as a candidate for further research into targeted cancer therapies. Additionally, it may serve as a building block for synthesizing more complex molecules with enhanced therapeutic profiles .
Retrosynthetic deconstruction of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid reveals two primary disconnections:
Ethyl nicotinate emerges as the predominant starting material due to its commercial availability and strategic positioning for regioselective transformations. Sequential functionalization typically involves:
Table 1: Strategic Building Blocks for Synthetic Planning
Building Block | Role in Synthesis | Example Compounds | Structural Advantages |
---|---|---|---|
Ethyl Nicotinate | Core pyridine precursor | Ethyl 5-aminonicotinate | Orthogonal amine and ester reactivity |
6-Bromo-1H-pyrazolo[4,3-b]pyridine | Halogenated intermediate (CAS 1150617-54-1) | 6-Bromo-1H-pyrazolo[4,3-b]pyridine (MW 198.02) | Direct precursor for C3 functionalization |
Diazonium Salts | Cyclization agents | Isoamyl nitrite, sodium nitrite | Generate electrophilic N sources for ring closure |
Achieving C6 bromination demands precise control due to the potential for N1 bromination or dibromide formation. Key methodologies include:
Regioselectivity is governed by:
Table 2: Comparative Bromination Methods and Outcomes
Method | Conditions | Regioselectivity | Yield (%) | Key Limitations |
---|---|---|---|---|
Direct EAS | Br₂/AcOH, 0-5°C, 2h | C6 > C4 (8:1) | 70-75 | Dibromide byproduct formation (15%) |
DoM Approach | i) LDA, THF, -78°C; ii) Br₂, 1h | C6 exclusive | 82-88 | Requires anhydrous conditions |
NBS Radical Bromination | NBS, benzoyl peroxide, CCl₄, reflux | C6:C4 (6:1) | 65 | Poor selectivity at elevated temps |
The carboxylic acid moiety is introduced via two primary pathways:
Bromination of the intermediate pyrazolopyridine core [1]
Direct Carboxylation: Transition-metal mediated carboxylation employs:
Hydrolysis kinetics reveal alkali concentration and solvent polarity as critical factors. Polar protic solvents (e.g., ethanol/water) accelerate ester cleavage 3-fold versus aprotic systems.
Table 3: Hydrolysis Conditions for Carboxylic Acid Liberation
Ester Precursor | Conditions | Time (h) | Temperature (°C) | Yield (%) | Purity |
---|---|---|---|---|---|
Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2M NaOH, EtOH/H₂O (3:1) | 4-6 | 80 | 89-93 | >99% [1] |
Methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 1M LiOH, THF/H₂O (1:1) | 3 | 60 | 85 | 98% |
t-Butyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | TFA/DCM (1:1) | 1 | 25 | 95 | >99% |
Pyrazolo[4,3-b]pyridines exhibit prototropic tautomerism between 1H- and 2H-forms, impacting reactivity and biological activity. Key insights:
Tautomeric control is achieved by:
Table 4: Tautomeric Distribution Under Varied Conditions
Condition | 1H-Tautomer Population (%) | 2H-Tautomer Population (%) | Primary Characterization Method |
---|---|---|---|
Solid State (Crystalline) | >99.5 | <0.5 | X-ray Diffraction |
DMSO-d₆ Solution | 98.7 | 1.3 | ¹H/¹⁵N NMR |
Methanol Solution | 95.2 | 4.8 | UV-Vis Spectroscopy |
pH 1.0 (Aqueous) | 100 | 0 | Potentiometric Titration |
Catalytic methodologies enhance efficiency in pyrazole ring formation and halogenation:
Cu-Mediated: CuI/1,10-phenanthroline catalyzes the cyclization of 5-aminonicotinates with aldehydes via oxidative hydrazonation, forming the pyrazole ring (70% yield) [1]
Halogenation Catalysis:
Nickel catalysts (e.g., Raney Ni) facilitate hydrogenation-bromination sequences for substrates sensitive to direct bromination. Key advantages include:
Table 5: Catalytic Systems for Ring Closure and Halogenation
Catalytic System | Reaction Type | Substrate | Yield (%) | Turnover Number |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | One-pot cyclization/bromination | Ethyl 5-aminonicotinate | 80 | 16 |
CuI/1,10-phenanthroline | Oxidative hydrazonation | Ethyl 3-aminopicolinate | 70 | 14 |
Pd/C + AlCl₃ | Regioselective bromination | 1H-pyrazolo[4,3-b]pyridine | 78 | 39 |
NiCl₂(dme)/Zn | Reductive bromination | 6-Nitropyrazolopyridine ester | 75 | 30 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7